Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate
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Overview
Description
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a dihydrooxazole ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of reagents such as sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors enhances the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate undergoes several types of chemical reactions, including:
Reduction: Using reagents like sodium borohydride.
Substitution: Involving reagents such as methanesulfonyl chloride and cesium acetate.
Oxidation: Though less common, it can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at low temperatures (e.g., -40°C).
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Oxidation: Specific oxidizing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various isomers of the compound, such as the erythro and threo isomers .
Scientific Research Applications
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The dihydrooxazole ring provides stability and can interact with other molecules through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares the Boc-protected amino group but differs in the structure of the core molecule.
Boronic esters: Used as protective groups in carbohydrate chemistry, similar in their protective function but different in structure and application.
Uniqueness
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate is unique due to its combination of a Boc-protected amino group and a dihydrooxazole ring. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5-dihydro-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(15)12-5-8-13-7(6-17-8)9(14)16-4/h7H,5-6H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXBVWSEDGISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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